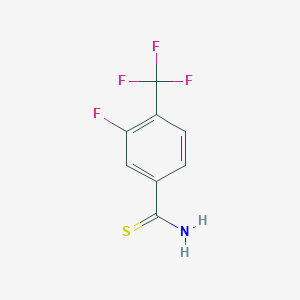

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

Beschreibung

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide (CAS 317319-16-7) is a sulfur-containing aromatic compound characterized by a carbothioamide (-C(S)NH₂) functional group at the benzene ring’s 1-position, with fluorine and trifluoromethyl (-CF₃) substituents at the 3- and 4-positions, respectively . It is a yellow crystalline solid (melting point: 102–104°C) with moderate solubility in organic solvents such as dichloromethane, ether, ethyl acetate, and methanol . The compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution and coupling reactions .

Eigenschaften

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NS/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKNBFPBZIJNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=S)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620779 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-16-7 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide typically involves the reaction of 3-Fluoro-4-(trifluoromethyl)benzonitrile with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom and the trifluoromethyl group.

Oxidation and Reduction: The carbothioamide group can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

Addition Reactions: The benzene ring can participate in electrophilic addition reactions, especially in the presence of strong electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted benzenes with different functional groups.

- Oxidized or reduced derivatives of the carbothioamide group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide serves as an important intermediate in organic synthesis. Its trifluoromethyl group enhances its lipophilicity, which can improve bioavailability in biological systems. The compound is utilized in the synthesis of various organic compounds due to its unique reactivity profile. Key reactions include:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it valuable for synthesizing derivatives with different functional groups.

- Reactivity with Biological Macromolecules : Studies indicate that it can effectively bind to specific enzymes or receptors, influencing their activity and providing insights into biochemical pathways.

Proteomics Research

In proteomics, this compound has been investigated for its ability to inhibit human carbonic anhydrases (hCAs). These metalloenzymes play a crucial role in physiological processes such as respiration and acid-base balance. Inhibition of hCAs has potential therapeutic applications in treating conditions like glaucoma and epilepsy .

Case Study: Inhibition of Human Carbonic Anhydrases

- Objective : To evaluate the inhibitory effects of this compound on hCAs.

- Methodology : Various concentrations of the compound were tested against different hCA isoforms.

- Findings : The compound exhibited significant inhibitory activity, suggesting its potential as a therapeutic agent in diseases associated with hCA dysregulation.

Modulation of Protein-Protein Interactions (PPIs)

The compound has also been explored for its capacity to modulate protein-protein interactions (PPIs), which are critical in numerous cellular processes. Disruption or stabilization of PPIs can lead to novel therapeutic strategies targeting diseases linked to aberrant PPIs.

Example Application: Targeting Aberrant PPIs

- Research Focus : Investigating the binding affinity of this compound to specific protein interfaces.

- Results : Preliminary data suggest that the compound can alter PPI dynamics, potentially leading to new treatments for diseases where PPIs are disrupted.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and specificity, while the carbothioamide group can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Solubility Profile |

|---|---|---|---|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide | 317319-16-7 | C₈H₅F₄NS | 223.19 | -F, -CF₃, -C(S)NH₂ | 102–104 | Dichloromethane, ether, methanol |

| 3-Fluoro-4-hydroxybenzene-1-carbothioamide | 1153271-82-9 | C₇H₆FNOS | 171.19 | -F, -OH, -C(S)NH₂ | Not reported | Polar solvents (inferred) |

| N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide | 1257095-61-6 | C₁₄H₈ClF₃N₂O₂S | 360.74 | -Cl, -NO₂, -CF₃, -C(S)NH₂ | Not reported | Likely low (due to nitro group) |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 115754-21-7 | C₈H₄F₄O₂ | 224.11 | -F, -CF₃, -COOH | 174–179 | DMSO, methanol |

| 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | 238754-67-1 | C₉H₆F₄O₂ | 222.14 | -F, -CF₃, -CH₂COOH | Not reported | Not reported |

Key Observations:

This difference affects solubility and reactivity; for example, the benzoic acid derivative has higher melting points (174–179°C) due to stronger intermolecular interactions via -COOH groups . Electron-Withdrawing Substituents: The trifluoromethyl group in all listed compounds reduces electron density on the aromatic ring, increasing resistance to electrophilic attack. However, the nitro (-NO₂) and chloro (-Cl) groups in N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide further amplify electrophilic deactivation, making this compound less reactive in certain coupling reactions .

Solubility Trends: Polar substituents like -OH (in 3-Fluoro-4-hydroxybenzene-1-carbothioamide) improve solubility in polar solvents, whereas nonpolar groups (e.g., -CF₃) enhance solubility in organic solvents .

Table 2: Application and Reactivity Comparison

| Compound | Primary Applications | Reactivity Highlights |

|---|---|---|

| This compound | Organic synthesis, pharmaceutical intermediates | Nucleophilic thioamide reactions, Suzuki coupling |

| 3-Fluoro-4-hydroxybenzene-1-carbothioamide | Pharmaceutical intermediates (e.g., kinase inhibitors) | Oxidative coupling, hydrogen bonding with biomolecules |

| N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide | Specialty chemical synthesis | Nitro group reduction, halogen displacement |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Potassium channel openers, epilepsy drug research | Esterification, amide formation |

Key Insights:

- Pharmaceutical Utility : The target compound’s carbothioamide group is critical in forming hydrogen bonds with biological targets, whereas the benzoic acid derivative (CAS 115754-21-7) is a key building block for potassium channel modulators .

- Synthetic Flexibility : The nitro and chloro groups in N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide allow for sequential functionalization (e.g., nitro reduction to amine, chloro displacement) .

Biologische Aktivität

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide (CAS No. 317319-16-7) is an organic compound notable for its unique structure, which includes a fluorine atom, a trifluoromethyl group, and a carbothioamide functional group. Its molecular formula is C8H5F4NS, and it has garnered attention in various fields, particularly in medicinal chemistry and biological research.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-Fluoro-4-(trifluoromethyl)benzonitrile with hydrogen sulfide in the presence of a base like sodium hydroxide. This reaction is performed under controlled conditions to optimize yield and purity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Nucleophilic Substitution : Due to the presence of the fluorine atom and trifluoromethyl group.

- Oxidation and Reduction : The carbothioamide group can be oxidized or reduced, leading to various derivatives.

- Electrophilic Addition : The benzene ring can participate in electrophilic addition reactions.

Comparison with Similar Compounds

| Compound | Unique Features |

|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzonitrile | Lacks the carbothioamide group. |

| 3-Fluoro-4-(trifluoromethyl)benzamide | Different functional reactivity due to amide presence. |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Carboxylic acid functionality alters chemical behavior. |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity, while the carbothioamide group allows for participation in chemical reactions that modulate biological pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has been evaluated against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

Case Study: Antimicrobial Efficacy

A study conducted on fluoro and trifluoromethyl-substituted compounds reported that several derivatives exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 64 µg/mL against S. aureus. Notably, compounds with MICs below 1 µg/mL demonstrated high selectivity indices, indicating their potential for therapeutic development without significant cytotoxicity to human cells.

Cytotoxicity and Selectivity

The cytotoxicity of this compound was assessed in Vero cells, revealing promising selectivity for bacterial targets over mammalian cells. This selectivity is crucial for developing new antimicrobial therapies that minimize side effects.

Summary of Key Research Insights

- Antibacterial Activity : The compound has shown effective inhibition against MRSA strains with MIC values significantly lower than traditional antibiotics like methicillin and vancomycin.

- Selectivity Index : Compounds exhibiting MIC < 1 µg/mL against S. aureus had selectivity indices above 10, indicating a favorable therapeutic window.

- Time-Kill Kinetics : Comparative studies demonstrated that certain derivatives exhibited concentration-dependent bactericidal activity comparable to vancomycin.

Data Table: Biological Activity Overview

| Compound | Target Bacteria | MIC (µg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | MRSA | 0.031 | >10 |

| Compound B | VRSA | 0.062 | >10 |

| Compound C | S. aureus ATCC 29213 | 0.25 | >10 |

Q & A

Q. What are the standard synthetic routes for 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Thionation of benzamide precursors : Reacting 3-fluoro-4-(trifluoromethyl)benzamide with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) under inert conditions (e.g., anhydrous THF or toluene) at 80–100°C for 6–12 hours .

- Direct fluorination : Introducing fluorine at the 3-position of a pre-functionalized 4-(trifluoromethyl)benzenecarbothioamide using selective fluorinating agents like Selectfluor™ .

Key characterization : Confirm purity via HPLC (>98%) and structural identity using ¹⁹F NMR (δ ≈ -60 ppm for CF₃, -110 ppm for F) and LC-MS (MW: 223.13 g/mol) .

Q. How is the reactivity of the thioamide group exploited in chemical transformations?

The thioamide (-C(S)NH₂) moiety participates in:

- Cross-coupling reactions : Acts as a directing group in palladium-catalyzed C–H functionalization (e.g., Suzuki-Miyaura coupling) to introduce aryl/heteroaryl groups at the ortho position .

- Nucleophilic substitutions : Reacts with alkyl halides to form thioimidate intermediates, useful in heterocycle synthesis (e.g., thiazoles) .

Optimization tip : Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to minimize desulfurization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.4–8.1 ppm) and CF₃/F substituent effects on chemical shifts.

- ¹⁹F NMR : Quantify trifluoromethyl (-63 to -67 ppm) and fluoro (-110 to -115 ppm) groups .

- Raman spectroscopy : Detect C=S stretching (1050–1250 cm⁻¹) to distinguish from amide analogs .

- X-ray crystallography : Resolve structural ambiguities (e.g., planarity of the thioamide group) .

Advanced Research Questions

Q. How does this compound serve as an intermediate in pharmaceutical synthesis?

It is pivotal in synthesizing kinase inhibitors and androgen receptor antagonists:

- Enzalutamide analogs : Couple with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile via thiourea linkage under mild acidic conditions (pH 5–6, room temperature) .

- Optimization challenge : Balance steric hindrance from the trifluoromethyl group with reactivity—use bulky palladium catalysts (e.g., XPhos Pd G3) for efficient cross-coupling .

Q. How to address contradictions in reported physical properties (e.g., melting point)?

Discrepancies arise from polymorphism or impurities:

- Reproductive crystallization : Test solvents (ethanol, acetonitrile) to isolate stable polymorphs.

- Thermogravimetric analysis (TGA) : Confirm decomposition vs. melting (reported mp: 88–90°C vs. 123–124°C in analogs ).

- Reference standards : Cross-validate with high-purity commercial samples (e.g., Santa Cruz Biotechnology’s 4-(trifluoromethyl)benzenecarbothioamide, sc-261535) .

Q. What computational methods predict its behavior in catalytic systems?

- DFT calculations : Model electronic effects (e.g., electron-withdrawing CF₃/F groups reduce HOMO energy, enhancing electrophilicity) .

- Molecular docking : Simulate binding to biological targets (e.g., SARS-CoV-2 main protease) to guide drug design .

Software : Gaussian 16 (B3LYP/6-311+G(d,p)) for geometry optimization .

Q. How to mitigate challenges in scaling up reactions involving this compound?

- Byproduct management : Trap H₂S (from thioamide degradation) using NaOH scrubbers.

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processes .

- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.